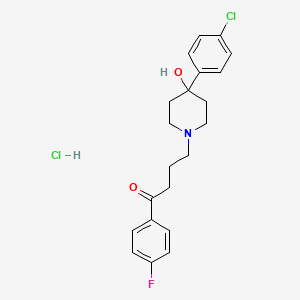

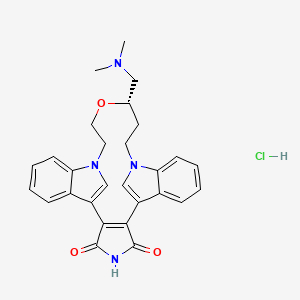

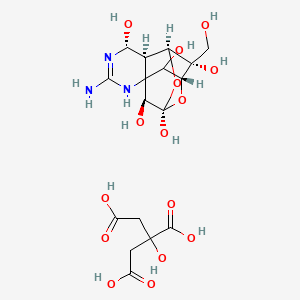

![molecular formula C19H25N5O2 B1663702 1-(1-甲氧基丁-2-基)-N-(4-甲氧基-2-甲基苯基)-6-甲基三唑并[4,5-c]吡啶-4-胺](/img/structure/B1663702.png)

1-(1-甲氧基丁-2-基)-N-(4-甲氧基-2-甲基苯基)-6-甲基三唑并[4,5-c]吡啶-4-胺

描述

SN 003 是一种已知作为促肾上腺皮质激素释放因子受体 1 (CRF1) 可逆拮抗剂的化合物。 该化合物在科学研究中显示出巨大潜力,特别是在神经生物学和药理学领域,因为它能够通过抑制 CRF1 受体来调节与压力相关的反应 .

科学研究应用

SN 003 在科学研究中具有广泛的应用:

化学: 用作研究受体-配体相互作用和受体拮抗作用的模型化合物。

生物学: 研究其在调节压力反应和对与压力相关的疾病的潜在治疗作用中的作用。

医学: 由于其抑制 CRF1 受体的能力,探索作为治疗抑郁症和焦虑症等疾病的潜在治疗剂。

作用机制

SN 003 通过与促肾上腺皮质激素释放因子受体 1 (CRF1) 结合发挥作用,从而抑制受体的活性。这种抑制阻止了促肾上腺皮质激素 (ACTH) 的释放,促肾上腺皮质激素参与了机体的压力反应。 通过调节这条通路,SN 003 可以减少与压力相关的行为和生理反应 .

类似化合物:

SN 003: CRF1 的可逆拮抗剂,具有高度选择性。

安塔拉明: 另一种 CRF1 拮抗剂,具有类似的性质,但化学结构不同。

CP-154,526: 一种著名的 CRF1 拮抗剂,用于各种研究

独特性: SN 003 由于其对 CRF1 相对于其他受体的选择性高而独一无二,使其成为专注于与压力相关的通路的研究所用的一种有价值的工具。 其可逆结合和对 CRF1 的特异性抑制使其与同类其他化合物区别开来 .

安全和危害

未来方向

The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound has medicinal properties, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in clinical trials .

生化分析

Biochemical Properties

SN 003 interacts with the corticotropin-releasing factor receptor 1 (CRFR 1), a class B1 G-protein coupled receptor . The interaction between SN 003 and CRFR 1 is characterized by an IC50 value of 241 nM, indicating a high affinity of SN 003 for this receptor . This interaction leads to the suppression of CRF-induced ACTH release, a key step in the body’s response to stress .

Cellular Effects

In cellular processes, SN 003 has been observed to influence cell function by modulating the activity of the CRFR 1 . By acting as a reversible antagonist, SN 003 can inhibit the activation of CRFR 1, thereby suppressing the downstream signaling pathways that lead to the release of ACTH . This can have a significant impact on cellular metabolism, particularly in cells of the pituitary gland where ACTH is produced .

Molecular Mechanism

At the molecular level, SN 003 exerts its effects by binding to the CRFR 1 . This binding interaction inhibits the activation of the receptor, preventing the downstream signaling events that lead to the release of ACTH . As a result, SN 003 can effectively modulate the body’s response to stress at the molecular level .

Temporal Effects in Laboratory Settings

The effects of SN 003 have been studied over time in laboratory settings . These studies have shown that SN 003 is a stable compound, with no significant degradation observed over the course of the experiments . Furthermore, long-term effects on cellular function, such as the sustained suppression of ACTH release, have been observed in in vitro studies .

Dosage Effects in Animal Models

In animal models, the effects of SN 003 have been observed to vary with dosage . At lower doses, SN 003 effectively suppresses ACTH release, while at higher doses, it can lead to a more pronounced suppression of ACTH release .

Metabolic Pathways

Given its role as a CRFR 1 antagonist, it is likely that SN 003 interacts with enzymes and cofactors involved in the signaling pathways downstream of CRFR 1 .

Transport and Distribution

Given its lipophilic nature and its target (a membrane-bound receptor), it is likely that SN 003 can readily cross cell membranes and distribute throughout the body .

Subcellular Localization

The subcellular localization of SN 003 is likely to be in the vicinity of the CRFR 1, given its role as a receptor antagonist .

准备方法

合成路线和反应条件: SN 003 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰以达到所需的活性。 具体的合成路线和反应条件是专有的,通常涉及复杂的合成有机化学技术 .

工业生产方法: SN 003 的工业生产通常涉及大规模有机合成过程,以确保高纯度和高产率。 生产过程针对可扩展性和成本效益进行了优化,通常使用自动化合成设备和严格的质量控制措施 .

化学反应分析

反应类型: SN 003 经历各种化学反应,包括:

氧化: SN 003 在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 还原反应可以改变 SN 003 的官能团,可能改变其生物活性。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

属性

IUPAC Name |

1-(1-methoxybutan-2-yl)-N-(4-methoxy-2-methylphenyl)-6-methyltriazolo[4,5-c]pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O2/c1-6-14(11-25-4)24-17-10-13(3)20-19(18(17)22-23-24)21-16-8-7-15(26-5)9-12(16)2/h7-10,14H,6,11H2,1-5H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMBHAQCHCEGNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC)N1C2=C(C(=NC(=C2)C)NC3=C(C=C(C=C3)OC)C)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。